molecular formula C21H23N3O B3809032 N-ethyl-3-imidazo[1,2-a]pyridin-2-yl-N-[(2E)-3-phenylprop-2-en-1-yl]propanamide

N-ethyl-3-imidazo[1,2-a]pyridin-2-yl-N-[(2E)-3-phenylprop-2-en-1-yl]propanamide

Cat. No.: B3809032
M. Wt: 333.4 g/mol
InChI Key: MBJDPJQAVDZUSJ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridines are a class of organic compounds that have attracted significant interest in medicinal chemistry due to their promising and diverse bioactivity . They have been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized, such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions . N-(Pyridin-2-yl)amides, a related class of compounds, can be formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines involves a fused ring system containing an imidazole ring and a pyridine ring .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a chemodivergent reaction, which proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridines in biological systems is diverse and depends on the specific compound. They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Future Directions

The synthesis and study of imidazo[1,2-a]pyridines is an active area of research due to their promising biological activity . Future directions may include the development of more efficient synthetic methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of the biological activity of these compounds could lead to the development of new therapeutic agents.

Properties

IUPAC Name

N-ethyl-3-imidazo[1,2-a]pyridin-2-yl-N-[(E)-3-phenylprop-2-enyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-2-23(16-8-11-18-9-4-3-5-10-18)21(25)14-13-19-17-24-15-7-6-12-20(24)22-19/h3-12,15,17H,2,13-14,16H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJDPJQAVDZUSJ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC=CC1=CC=CC=C1)C(=O)CCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C/C=C/C1=CC=CC=C1)C(=O)CCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-3-imidazo[1,2-a]pyridin-2-yl-N-[(2E)-3-phenylprop-2-en-1-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-3-imidazo[1,2-a]pyridin-2-yl-N-[(2E)-3-phenylprop-2-en-1-yl]propanamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-3-imidazo[1,2-a]pyridin-2-yl-N-[(2E)-3-phenylprop-2-en-1-yl]propanamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-3-imidazo[1,2-a]pyridin-2-yl-N-[(2E)-3-phenylprop-2-en-1-yl]propanamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-3-imidazo[1,2-a]pyridin-2-yl-N-[(2E)-3-phenylprop-2-en-1-yl]propanamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-3-imidazo[1,2-a]pyridin-2-yl-N-[(2E)-3-phenylprop-2-en-1-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.